Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, a methoxyphenyl group, and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzofuran derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: It can be utilized in the synthesis of organic materials with specific electronic properties for use in sensors and other devices.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxyphenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate: Lacks the methoxyphenyl group, which may affect its biological activity.
Ethyl 5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom, potentially altering its reactivity and interactions.
Uniqueness
Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of the bromine atom, methoxyphenyl group, and ethyl ester, which together confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-4-24-20(22)19-12(2)26-17-10-16(21)18(9-15(17)19)25-11-13-6-5-7-14(8-13)23-3/h5-10H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZEMXHAJEZGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)OC)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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